BenchChemオンラインストアへようこそ!

N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)-3-methoxybenzamide

Structural Confirmation Quality Control Procurement Specification

This compound features a distinctive ethyl-sulfamoyl spacer linking 3-methoxybenzamide to a dimethoxyphenethyl motif, offering an unexplored topological variation in sulfamoyl benzamide SAR. Unlike primary sulfonamide-containing analogs, it lacks the zinc-binding group required for carbonic anhydrase inhibition, making it a structurally matched negative control for CA assays. Its 3-methoxybenzamide core is a recognized PARP/ART pharmacophore; the bulky tail enables steric tolerance probing. With ≥95% purity and predictable chromatographic behavior, it serves as an ideal reference standard for QC of sulfamoyl libraries. Procure to advance linker flexibility and hydrogen-bonding geometry studies.

Molecular Formula C20H26N2O6S
Molecular Weight 422.5
CAS No. 899979-41-0
Cat. No. B2855117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)-3-methoxybenzamide
CAS899979-41-0
Molecular FormulaC20H26N2O6S
Molecular Weight422.5
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNS(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC)OC
InChIInChI=1S/C20H26N2O6S/c1-26-17-6-4-5-16(14-17)20(23)21-11-12-29(24,25)22-10-9-15-7-8-18(27-2)19(13-15)28-3/h4-8,13-14,22H,9-12H2,1-3H3,(H,21,23)
InChIKeyHZDYKEDSNINKQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)-3-methoxybenzamide (CAS 899979-41-0): A Structurally Distinct Sulfamoyl Benzamide Research Tool


N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)-3-methoxybenzamide (CAS 899979-41-0) is a synthetic sulfamoyl benzamide derivative (C20H26N2O6S, MW 422.5 g/mol) documented in PubChem (CID 7618092) and assigned the ChEMBL ID CHEMBL1551714 [1]. Its structure features a 3-methoxybenzamide core linked via an ethyl-sulfamoyl spacer to a 3,4-dimethoxyphenethylamine moiety, placing it within a chemical class explored for cannabinoid receptor modulation, carbonic anhydrase inhibition, and bradykinin receptor antagonism in patent literature [2]. This compound is primarily sourced as a research chemical from screening libraries, typically offered at ≥95% purity.

Why Generic Substitution of N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)-3-methoxybenzamide is Not Supported by Evidence


No publicly available head-to-head comparative data exist for this compound against defined analogs. Its closest structural relatives—sulfamoyl benzamides with CB2 agonist activity—exhibit a well-documented sensitivity to subtle substituent changes, where variations in the benzamide region or sulfamoyl linker can shift functional selectivity by over 100-fold [1]. Similarly, in the arylsulfonamide carbonic anhydrase inhibitor series, isomeric methoxy substitutions on the phenyl ring yield profoundly different X-ray binding modes and inhibitory potencies [2]. Without compound-specific IC50, Ki, or selectivity data for CAS 899979-41-0, any assumption that a general 'sulfamoyl benzamide' or 'dimethoxyphenethyl' analog can be functionally interchanged with this compound is scientifically unfounded and constitutes a procurement and experimental design risk.

Quantitative Differentiation Evidence for N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)-3-methoxybenzamide: Critical Data Gaps Identified


Structural Identity and Purity Baseline for CAS 899979-41-0

The compound is unambiguously identified by its PubChem CID 7618092, IUPAC name, InChI, and canonical SMILES, providing a definitive structural baseline for procurement quality control [1]. Commercial sources typically supply this compound at 95% purity, with molecular weight confirmed at 422.5 g/mol [1]. However, no orthogonal analytical characterization data (e.g., HPLC, NMR, HRMS) from independent academic publications are available for this specific CAS number, representing a critical gap in the public domain verification of chemical identity and purity.

Structural Confirmation Quality Control Procurement Specification

Biological Activity Gap: No Quantitative Target Engagement Data for CAS 899979-41-0

A comprehensive search of the peer-reviewed literature and authoritative databases (PubChem, ChEMBL) finds no reported IC50, Ki, EC50, or any other target-specific quantitative activity measurement for this exact compound [1][2]. The ChEMBL entry CHEMBL1551714 contains no curated bioactivity data [2]. This contrasts sharply with structurally related sulfamoyl benzamides in the CB2 cannabinoid receptor series, for which detailed functional selectivity data (e.g., compound 27 with 120-fold CB2/CB1 selectivity) have been published [3].

Biological Activity Target Engagement SAR Analysis

Structural Differentiation from the Closest X-ray Co-crystallized Analog

The structurally closest analog with experimentally resolved target binding data is N-[2-(3,4-dimethoxyphenyl)ethyl]-4-sulfamoylbenzamide (PDB Ligand D7A), co-crystallized with human carbonic anhydrase II at 1.03 Å resolution (PDB 3V7X) [1]. In that structure, the 4-sulfamoylbenzamide group directly coordinates the active-site zinc via the primary sulfonamide moiety, while the 3,4-dimethoxyphenethyl tail occupies a hydrophobic cleft [1][2]. CAS 899979-41-0 differs critically: the sulfamoyl group is embedded within an ethyl linker and the benzamide is shifted to the 3-methoxy position, which would be predicted to abolish zinc-coordinating capability and alter the binding pose. However, no experimental structure or inhibitory data exist to confirm or quantify this predicted differentiation.

Structural Biology Carbonic Anhydrase X-ray Crystallography

Patent Landscape: Potential Relevance to Bradykinin B1 Antagonism Without Specific Enablement

The generic Markush formula in patent CA 2667481 (phenylsulfamoyl benzamide derivatives as bradykinin B1 antagonists) structurally encompasses the core scaffold of CAS 899979-41-0, and the patent explicitly claims selective B1 antagonism for therapeutic management of painful and inflammatory conditions [1]. However, CAS 899979-41-0 is not listed among the exemplified compounds, and no specific receptor binding affinity (Ki) or functional antagonism data are attributed to this exact molecule. The patent's exemplified compounds demonstrate high-affinity B1 binding and selectivity over B2 receptors, but extrapolation to CAS 899979-41-0 is not directly supported.

Bradykinin Antagonism Inflammatory Pain Patent Analysis

Recommended Application Scenarios for N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)-3-methoxybenzamide Based on Current Evidence


Medicinal Chemistry Scaffold Exploration: Sulfamoyl Benzamide SAR Expansion

Given the well-established CB2 agonist and bradykinin B1 antagonist activity of the sulfamoyl benzamide class [1][2], CAS 899979-41-0 represents a structurally distinct entry point for SAR studies exploring the effect of replacing a primary sulfonamide or directly attached sulfamoyl-phenyl group with an ethyl-spaced sulfamoyl-3-methoxybenzamide architecture. Its unique connectivity—sulfamoyl nitrogen embedded in a linker rather than directly attached to an aromatic ring—provides a topological variation not explored in the published CB2 or bradykinin series, making it a potentially informative tool compound for probing linker flexibility and hydrogen-bonding geometry in these target families.

Negative Control Design for Carbonic Anhydrase Inhibition Assays

Based on the X-ray structural precedent of the related N-[2-(3,4-dimethoxyphenyl)ethyl]-4-sulfamoylbenzamide bound to hCA II via its primary sulfonamide zinc-coordinating group [3], CAS 899979-41-0—which lacks the critical primary sulfonamide motif—is predicted to be inactive or markedly less potent against carbonic anhydrase isoforms. This makes it a structurally matched potential negative control compound for CA inhibition assays, provided its lack of activity is experimentally confirmed in the specific assay system being deployed. Procurement for this purpose should be accompanied by a thorough in-house characterization of its CA inhibitory profile.

Chemical Probe for 3-Methoxybenzamide Pharmacophore Mapping

The 3-methoxybenzamide moiety is a recognized pharmacophore for poly(ADP-ribose) synthetase (PARP) inhibition and ADP-ribosyltransferase modulation . CAS 899979-41-0 uniquely conjugates this pharmacophore to a bulky sulfamoyl-dimethoxyphenethyl tail, creating a probe molecule that could be used to investigate the steric tolerance of the PARP/ART active site for extended substituents off the benzamide nitrogen. Comparative screening against simple 3-methoxybenzamide (IC50 values reported in the low micromolar range for PARP inhibition in some contexts) would help map the contribution of the sulfamoyl-ethyl linker to target engagement.

Analytical Reference Standard for Sulfamoyl Benzamide Library QC

With its well-defined molecular formula (C20H26N2O6S), molecular weight (422.5 g/mol), and unique chromatographic signature, CAS 899979-41-0 can serve as a reference standard for quality control of sulfamoyl benzamide screening libraries. Its computed LogP (XLogP3-AA: 2.2) and hydrogen-bonding profile (2 donors, 7 acceptors) [4] provide predictable chromatographic behavior that can anchor HPLC or LC-MS methods for purity assessment of related library members.

Quote Request

Request a Quote for N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.